

Technical Guide: The Metabolic & Signaling Architecture of 3-Oxotetradecanoic Acid

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Compound of Interest

Compound Name: 3-Oxotetradecanoic acid

CAS No.: 88222-72-4

Cat. No.: B1214692

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Executive Summary

3-Oxotetradecanoic acid (also known as

-ketomyristic acid) represents a critical metabolic node rather than a terminal endpoint. In biological systems, it rarely exists as a free acid; instead, it functions as a transient thioester intermediate bound to Coenzyme A (in mammalian mitochondria) or Acyl Carrier Protein (in bacterial cytosol).

Its significance is bifurcated:

- In Mammals: It is a high-energy checkpoint in the -oxidation of myristic acid (C14:0). Accumulation or mishandling at this step is linked to mitochondrial trifunctional protein (MTP) disorders.
- In Bacteria (Gram-negative): It is a biosynthetic pivot. It serves as the obligate precursor to 3-hydroxymyristate (the structural anchor of Lipid A/Endotoxin) and a substrate for N-acyl homoserine lactone (AHL) quorum sensing signals.

This guide details the biochemical mechanics, analytical detection, and therapeutic relevance of this molecule.^[1]

Part 1: Chemical Identity & Metabolic Context

The molecule exists in three distinct biological states. Understanding these distinctions is vital for experimental design and data interpretation.

State	Chemical Structure	Context	Stability
Free Acid	3-Oxotetradecanoic acid	Analytical standard; hydrolysis product.	Stable solid; biologically inactive form.
CoA Thioester	3-Oxotetradecanoyl-CoA	Mammalian mitochondrial -oxidation intermediate.	High energy; transient; unstable in aqueous isolation.
ACP Thioester	3-Oxotetradecanoyl-ACP	Bacterial Type II Fatty Acid Synthesis (FAS II) intermediate.	Protein-bound; substrate for Lipid A synthesis. ^{[2][3]}

Part 2: Mammalian Catabolism (The -Oxidation Route)^[4]

In humans, **3-oxotetradecanoic acid** is generated within the mitochondrial matrix during the catabolism of myristic acid (C14:0). This process is strictly regulated by the Mitochondrial Trifunctional Protein (MTP), a hetero-octameric complex attached to the inner mitochondrial membrane.

The Mechanistic Pathway

The degradation of Myristoyl-CoA (C14-CoA) proceeds through the

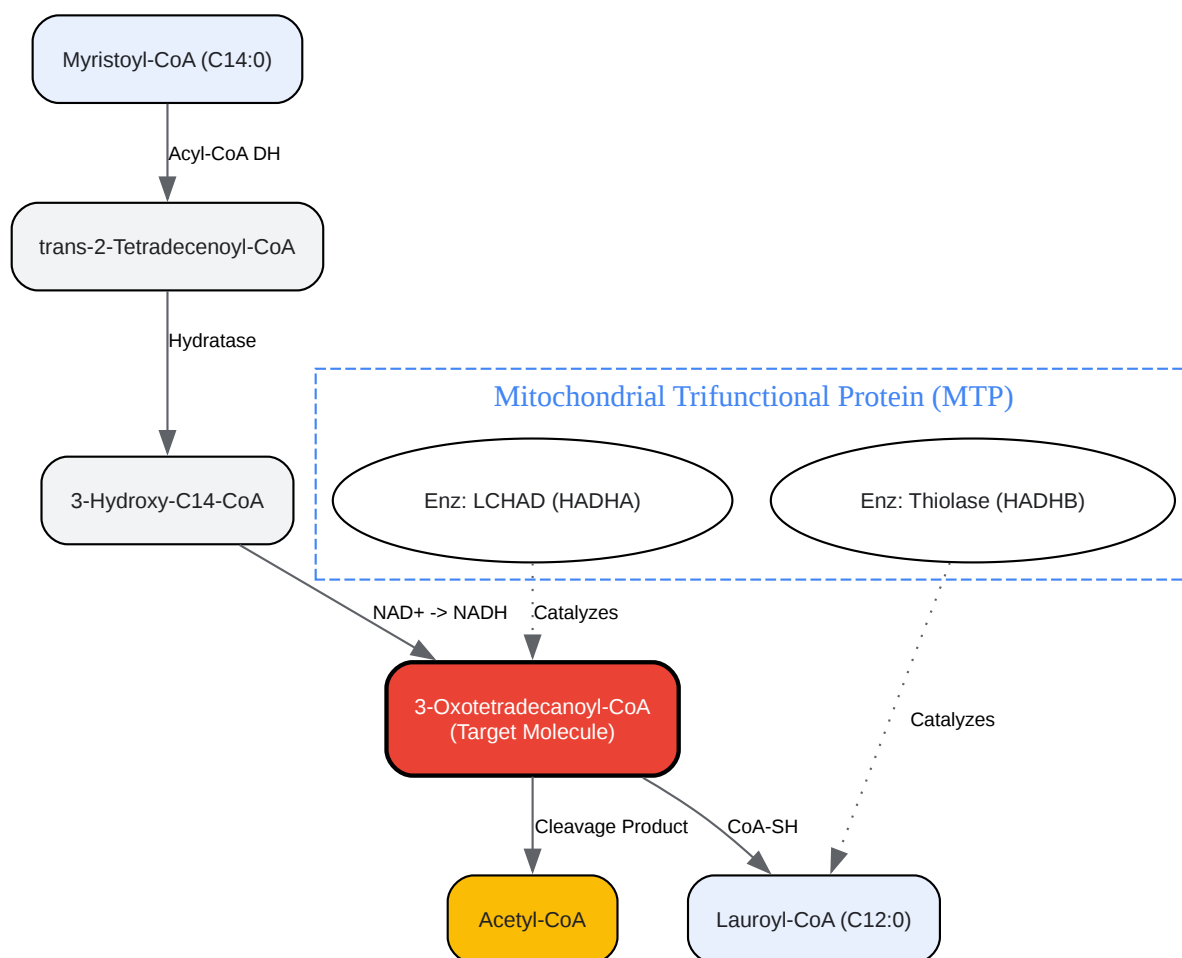
-oxidation spiral. The generation and consumption of the 3-oxo intermediate is the final oxidative step before carbon chain shortening.

- Step 1: Dehydrogenation (Generation): The enzyme Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), part of the MTP alpha-subunit (HADHA gene), catalyzes the oxidation of 3-hydroxy-C14-CoA to 3-oxo-C14-CoA.
 - Cofactor: NAD⁺ is reduced to NADH.[4]
 - Criticality: This reaction introduces the keto group necessary for the subsequent thiolytic cleavage.
- Step 2: Thiolysis (Consumption): The enzyme Long-chain 3-ketoacyl-CoA thiolase (LCKAT), part of the MTP beta-subunit (HADHB gene), attacks the -keto group with a free Coenzyme A molecule.
 - Result: Cleavage of the C14 chain into Lauroyl-CoA (C12) and Acetyl-CoA.

Clinical Pathology: LCHAD Deficiency

If the LCHAD domain is defective (e.g., G1528C mutation), the pathway stalls before 3-oxotetradecanoyl-CoA is formed, leading to an accumulation of toxic 3-hydroxy intermediates. However, in MTP deficiency where the entire complex is unstable, trace amounts of 3-oxo intermediates may leak and hydrolyze to the free acid, appearing in plasma or urine analysis as dicarboxylic acid derivatives due to omega-oxidation rescue pathways.

Visualization: The C14 -Oxidation Cycle



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Figure 1: The generation and consumption of 3-oxotetradecanoyl-CoA within the mitochondrial matrix.

Part 3: Bacterial Anabolism (Virulence & Signaling)

In Gram-negative bacteria (e.g., *Pseudomonas aeruginosa*, *Yersinia pestis*), **3-oxotetradecanoic acid** (as the ACP thioester) is a biosynthetic divergence point. It determines whether the cell constructs its outer membrane (Lipid A) or communicates with neighbors (Quorum Sensing).

The Lipid A Pathway (Endotoxin Synthesis)

Lipid A is the bioactive component of Lipopolysaccharide (LPS).[3][5] Its "tails" are predominantly 3-hydroxymyristate.

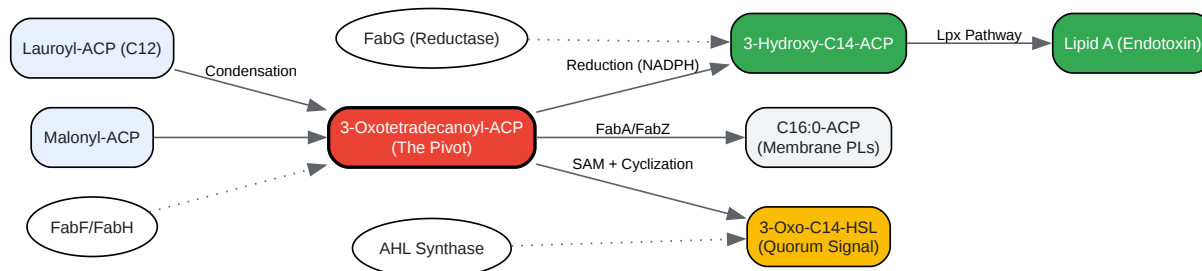
- Synthesis: The condensing enzyme FabH or FabF combines Lauroyl-ACP (C12) with Malonyl-ACP to form 3-oxotetradecanoyl-ACP.
- Reduction: The enzyme FabG (NADPH-dependent ketoacyl-ACP reductase) stereoselectively reduces the 3-oxo group to a 3-hydroxy group.
- Implication: Inhibition of FabG leads to an accumulation of the 3-oxo intermediate, halting membrane biogenesis and causing bacterial cell death.

Quorum Sensing (AHL Synthesis)

Certain LuxI-type synthases hijack the 3-oxotetradecanoyl-ACP intermediate to produce N-acyl homoserine lactones (AHLs).[6]

- Mechanism: The synthase attacks the thioester bond with the amino group of S-adenosylmethionine (SAM), cyclizing it to form N-(3-oxotetradecanoyl)-L-homoserine lactone (3-oxo-C14-HSL).
- Role: While *P. aeruginosa* primarily uses C12-HSL, *Yersinia* and *Vibrio* species utilize C14 variants to coordinate biofilm formation and virulence factor secretion.

Visualization: The Bacterial Divergence Point



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Figure 2: The anabolic divergence of 3-oxo-C14-ACP in Gram-negative bacteria.

Part 4: Analytical Methodologies

Quantifying **3-oxotetradecanoic acid** requires preventing spontaneous decarboxylation (common in

-keto acids) and distinguishing the free acid from the thioester.

Protocol: LC-MS/MS Quantification in Plasma

Objective: Detect free **3-oxotetradecanoic acid** as a marker of metabolic flux or bacterial load.

- Sample Preparation (Acid Stabilization):
 - Step: Acidify plasma immediately with HCl to pH 2.0 to stabilize the -keto group.
 - Extraction: Liquid-Liquid Extraction (LLE) using Ethyl Acetate (1:4 v/v). Vortex 5 min, centrifuge 3000g.
 - Derivatization (Optional but Recommended): Treat with O-benzylhydroxylamine (O-BHA) to form the oxime derivative. This stabilizes the keto group and improves ionization efficiency.
- LC Parameters:
 - Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 μ m).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: Acetonitrile.
 - Gradient: 5% B to 95% B over 10 minutes.
- MS/MS Parameters (Negative Mode - ESI):

- Precursor Ion: $[M-H]^-$ m/z 255.2 (Free acid).
- Product Ions:
 - m/z 59.0 (Acetate fragment - decarboxylation).
 - m/z 211.2 (Loss of CO_2).
- Note: If measuring the CoA ester, analyze in Positive Mode looking for the neutral loss of the phosphoadenosine moiety (m/z 507).

Part 5: References

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